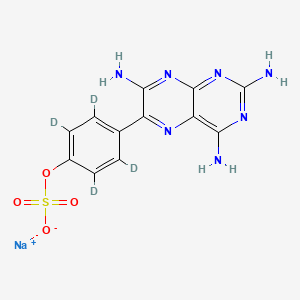

4-Hydroxy Triamterene Sulfate-d4, Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Sulfato de 4-hidroxitriamtereno-d4 (sodio) es un derivado marcado con deuterio del sulfato de 4-hidroxitriamtereno sódico. El marcaje con deuterio implica la sustitución de átomos de hidrógeno por deuterio, un isótopo estable del hidrógeno. Este compuesto se utiliza principalmente en la investigación científica, particularmente en los campos de la farmacocinética y el metabolismo de fármacos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del sulfato de 4-hidroxitriamtereno-d4 (sodio) implica la deuteración del sulfato de 4-hidroxitriamtereno sódico. La deuteración se logra típicamente mediante el uso de reactivos y disolventes deuterados en condiciones controladas. La ruta sintética específica y las condiciones de reacción pueden variar, pero generalmente implican los siguientes pasos:

Deuteración de triamtereno: El triamtereno se somete a reactivos deuterados para reemplazar los átomos de hidrógeno con deuterio.

Sulfatación: El triamtereno deuterado se hace reaccionar luego con ácido sulfúrico para formar el éster sulfato.

Neutralización: El éster sulfato se neutraliza con hidróxido de sodio para producir sulfato de 4-hidroxitriamtereno-d4 (sodio)

Métodos de producción industrial

Los métodos de producción industrial para el sulfato de 4-hidroxitriamtereno-d4 (sodio) son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades mayores. Estos métodos implican el uso de reactivos y disolventes deuterados de grado industrial, así como equipos especializados para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El sulfato de 4-hidroxitriamtereno-d4 (sodio) experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.

Reducción: Se puede reducir para formar triamtereno deuterado.

Sustitución: El grupo sulfato se puede sustituir con otros grupos funcionales en condiciones apropiadas

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como iones hidróxido o aminas

Principales productos

Oxidación: Óxidos deuterados.

Reducción: Triamtereno deuterado.

Sustitución: Diversos derivados deuterados dependiendo del nucleófilo utilizado

Aplicaciones Científicas De Investigación

El sulfato de 4-hidroxitriamtereno-d4 (sodio) se utiliza ampliamente en la investigación científica debido a sus propiedades únicas:

Farmacocinética: Se utiliza como trazador para estudiar la absorción, distribución, metabolismo y excreción de fármacos.

Metabolismo de fármacos: Ayuda a comprender las vías metabólicas y los efectos de la sustitución de deuterio en el metabolismo de fármacos.

Estudios biológicos: Se utiliza en estudios in vitro e in vivo para investigar la actividad biológica y la toxicidad de los compuestos deuterados.

Aplicaciones industriales: Se emplea en el desarrollo de nuevos productos farmacéuticos y en procesos de control de calidad

Mecanismo De Acción

El mecanismo de acción del sulfato de 4-hidroxitriamtereno-d4 (sodio) implica su interacción con moléculas biológicas. La sustitución de deuterio puede alterar los perfiles farmacocinéticos y metabólicos del compuesto, lo que lleva a cambios en su absorción, distribución, metabolismo y excreción. Los objetivos moleculares y las vías implicadas dependen de la aplicación específica y del sistema biológico que se está estudiando .

Comparación Con Compuestos Similares

Compuestos similares

Sulfato de 4-hidroxitriamtereno sódico: La forma no deuterada del compuesto.

Triamtereno deuterado: Otro derivado marcado con deuterio del triamtereno.

Triamtereno: El compuesto parental sin sustitución de deuterio

Singularidad

El sulfato de 4-hidroxitriamtereno-d4 (sodio) es único debido a su marcaje con deuterio, que proporciona ventajas distintas en la investigación científica. La sustitución de deuterio puede conducir a cambios en los perfiles farmacocinéticos y metabólicos del compuesto, convirtiéndolo en una herramienta valiosa para estudiar el metabolismo de fármacos y la farmacocinética .

Actividad Biológica

4-Hydroxy Triamterene Sulfate-d4, Sodium Salt is a deuterated derivative of the potassium-sparing diuretic triamterene. This compound has gained attention in pharmacological research due to its unique properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₀N₇NaO₄S

- Molecular Weight : Approximately 371.31 g/mol

- Appearance : Light yellow to yellow solid

- Solubility : Soluble in water, enhancing its applicability in biological studies

4-Hydroxy Triamterene Sulfate-d4 primarily functions as a diuretic by inhibiting sodium reabsorption in the distal nephron of the kidney. This leads to increased excretion of sodium and water while conserving potassium. The presence of deuterium enhances its utility in pharmacokinetic studies, allowing for more precise tracking of metabolic pathways due to its distinct isotopic signature.

Biological Activities

- Diuretic Effects : Similar to its parent compound triamterene, 4-Hydroxy Triamterene Sulfate-d4 exhibits significant diuretic properties, making it useful in managing conditions like hypertension and edema.

- Antioxidant Properties : The phenolic structure suggests potential antioxidant activity, which may protect against oxidative stress.

- Research Applications :

- Pharmacokinetics : Used as a tracer in studies investigating drug absorption, distribution, metabolism, and excretion.

- Metabolic Studies : Helps elucidate metabolic pathways and the influence of deuterium substitution on drug metabolism.

Case Study 1: Diuretic Efficacy in Hypertension Management

A study involving patients with hypertension demonstrated that treatment with triamterene resulted in significant blood pressure reduction when combined with sodium restriction. The study highlighted the sensitivity of blood pressure to sodium intake during long-term treatment with diuretics like triamterene .

Case Study 2: Antioxidant Activity

Research exploring the antioxidant capabilities of phenolic compounds indicated that derivatives like 4-Hydroxy Triamterene Sulfate-d4 may offer protective effects against cellular oxidative damage. This suggests potential applications in conditions characterized by oxidative stress.

Table 1: Comparison of Biological Activities

| Activity Type | 4-Hydroxy Triamterene Sulfate-d4 | Triamterene |

|---|---|---|

| Diuretic | Yes | Yes |

| Antioxidant | Potentially | Limited evidence |

| Sodium Reabsorption Inhibition | Yes | Yes |

| Potassium Conservation | Yes | Yes |

Table 2: Research Applications

| Application Area | Description |

|---|---|

| Pharmacokinetics | Tracer studies for drug metabolism |

| Drug Development | Investigating new therapeutic agents |

| Toxicology | In vitro and in vivo toxicity assessments |

Propiedades

Fórmula molecular |

C12H10N7NaO4S |

|---|---|

Peso molecular |

375.33 g/mol |

Nombre IUPAC |

sodium;[2,3,5,6-tetradeuterio-4-(2,4,7-triaminopteridin-6-yl)phenyl] sulfate |

InChI |

InChI=1S/C12H11N7O4S.Na/c13-9-7(5-1-3-6(4-2-5)23-24(20,21)22)16-8-10(14)18-12(15)19-11(8)17-9;/h1-4H,(H,20,21,22)(H6,13,14,15,17,18,19);/q;+1/p-1/i1D,2D,3D,4D; |

Clave InChI |

OWFXCWANWRETCS-FOMJDCLLSA-M |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)[2H])[2H])OS(=O)(=O)[O-])[2H].[Na+] |

SMILES canónico |

C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)OS(=O)(=O)[O-].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.